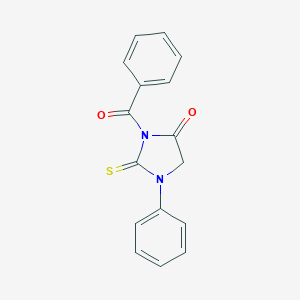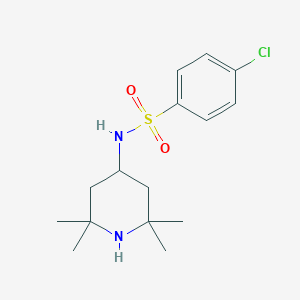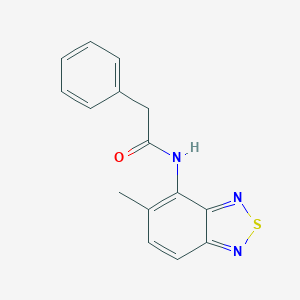
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione, commonly known as Bromophenylthiazolidinedione (BP-TZD), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-TZD is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to activate the PPARγ receptor, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of diabetes and obesity. However, one of the limitations of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. Another area of research could be the investigation of the potential use of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease. In addition, further research could be conducted to fully understand the mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione.
Métodos De Síntesis
The synthesis of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromophenyl isothiocyanate with 4-toluidine in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with maleic anhydride to yield 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of diabetes and obesity.
Propiedades
Fórmula molecular |
C16H13BrN2O2S |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-6-12(7-3-10)18-14-15(20)19(16(21)22-14)13-8-4-11(17)5-9-13/h2-9,14,18H,1H3 |
Clave InChI |
ASNNLWABVKUOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)

